(3-Aminothieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
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Overview
Description
2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of 2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine derivatives, including 2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine, typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the use of Vilsmeier–Haack reagent to produce 4-chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes .
Industrial Production Methods
Industrial production of 2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in the treatment of various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors involved in disease processes. For example, thieno[2,3-b]pyridine derivatives have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . These interactions disrupt cellular signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another class of thienopyridine derivatives with diverse biological activities.
Benzo[4,5]thieno[2,3-b]pyridine: Known for its use in high triplet energy materials for organic light-emitting diodes.
2-Thioxopyridine-3-carbonitrile: A key intermediate in the synthesis of various thienopyridine derivatives.
Uniqueness
2-(4-Chlorobenzoyl)thieno[2,3-b]pyridin-3-amine stands out due to its unique combination of a thienopyridine core with a 4-chlorobenzoyl group. This structural feature contributes to its distinct pharmacological properties and makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H9ClN2OS |
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Molecular Weight |
288.8 g/mol |
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-5-3-8(4-6-9)12(18)13-11(16)10-2-1-7-17-14(10)19-13/h1-7H,16H2 |
InChI Key |
ZNDMDZQHAYTWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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